3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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Overview
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to inhibit certain enzymes, while the pyridine ring can interact with various receptors, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and exhibit similar biological activities.
5-Aryl-1,3,4-oxadiazol-2-amines: Known for their diverse biological activities, including enzyme inhibition.
Uniqueness
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole and pyridine rings makes it a versatile scaffold for drug design and material science applications.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
LHQPTEPSTVNZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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